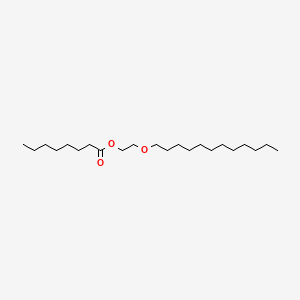

2-(Dodecyloxy)ethyl octanoate

Beschreibung

2-(Dodecyloxy)ethyl octanoate is a synthetic ester-ether compound characterized by a dodecyloxy (C₁₂H₂₅O⁻) group attached to an ethyl chain, which is further esterified with octanoic acid (C₇H₁₅COOH).

Eigenschaften

CAS-Nummer |

72939-61-8 |

|---|---|

Molekularformel |

C22H44O3 |

Molekulargewicht |

356.6 g/mol |

IUPAC-Name |

2-dodecoxyethyl octanoate |

InChI |

InChI=1S/C22H44O3/c1-3-5-7-9-10-11-12-13-15-17-19-24-20-21-25-22(23)18-16-14-8-6-4-2/h3-21H2,1-2H3 |

InChI-Schlüssel |

VXXUPKFMAPFCTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCCOC(=O)CCCCCCC |

Verwandte CAS-Nummern |

72939-61-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Dodecyloxy)ethyl octanoate can be synthesized through the esterification reaction between dodecanol and octanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Dodecanol+Octanoic AcidH2SO42-(Dodecyloxy)ethyl octanoate+Water

Industrial Production Methods

In industrial settings, the production of 2-(Dodecyloxy)ethyl octanoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecyloxy)ethyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Hydrolysis: In the presence of water and an acid or base catalyst, 2-(Dodecyloxy)ethyl octanoate can be hydrolyzed to yield dodecanol and octanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: Dodecanol and octanoic acid.

Transesterification: Different esters and alcohols.

Oxidation: Carboxylic acids and other oxidation products.

Wissenschaftliche Forschungsanwendungen

2-(Dodecyloxy)ethyl octanoate has diverse applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

Biology: The compound is utilized in the synthesis of surfactants and emulsifiers for biological applications.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Industry: The compound is employed in the production of lubricants, plasticizers, and cosmetics.

Wirkmechanismus

The mechanism of action of 2-(Dodecyloxy)ethyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and octanoic acid, which may exert biological effects. The compound’s lipophilic nature allows it to interact with cell membranes and influence membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Ethyl Octanoate

- Structure: A simple ester of ethanol and octanoic acid.

- Properties :

- Contrast with Target: 2-(Dodecyloxy)ethyl octanoate’s longer alkyl chains and ether linkage reduce volatility, making it more suitable for non-volatile applications like emulsification.

Dodecyl Octanoate (CAS 20292-09-5)

- Structure: A straight-chain ester of dodecanol and octanoic acid.

- Properties: Molecular Weight: 312.53 g/mol (similar to the target compound) . Polarity: Lacks the ether group, resulting in lower polarity compared to 2-(dodecyloxy)ethyl octanoate.

- Applications : Likely used as a lubricant or emollient in cosmetics.

- Contrast with Target: The ether group in 2-(dodecyloxy)ethyl octanoate enhances solubility in polar solvents, broadening its applicability in formulations requiring balanced hydrophilicity.

1-(2-(Dodecyloxy)ethyl)pyrrolidine Hydrochloride

- Structure : Shares the 2-(dodecyloxy)ethyl moiety but includes a pyrrolidine ring and hydrochloride ion.

- Properties: Function: Acts as a cationic surfactant due to the quaternary ammonium group . Applications: Drug delivery and nanomaterial synthesis.

- Contrast with Target: 2-(Dodecyloxy)ethyl octanoate is non-ionic, making it less reactive and more compatible with neutral formulations.

Comparative Data Table

Key Research Findings

- Ethyl Octanoate: Dominates in flavor profiles due to low odor thresholds (e.g., 1.1 µg/L in wine), contributing to "fruity" aromas .

- Dodecyl Octanoate: Used in hydrophobic formulations; its lack of ether groups limits compatibility with polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.